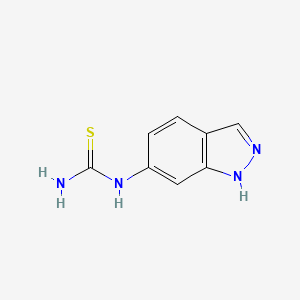

N-(1H-indazol-6-yl)thiourea

説明

Structure

3D Structure

特性

IUPAC Name |

1H-indazol-6-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(13)11-6-2-1-5-4-10-12-7(5)3-6/h1-4H,(H,10,12)(H3,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZWIBRGVUVPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377335 | |

| Record name | N-(1H-indazol-6-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

99055-55-7 | |

| Record name | N-(1H-indazol-6-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: N-(1H-indazol-6-yl)thiourea

Structural Dynamics, Synthetic Pathways, and Pharmacophore Potential

Executive Summary

N-(1H-indazol-6-yl)thiourea represents a strategic fusion of two "privileged structures" in medicinal chemistry: the indazole scaffold and the thiourea linker. While indazoles are established hinge-binding motifs in kinase inhibitors (e.g., Axitinib, Linifanib), the incorporation of a thiourea moiety at the C6 position introduces unique hydrogen-bonding capabilities and metal-chelation potential. This guide provides a rigorous technical analysis of the molecule's structural behavior, validated synthetic protocols, and its application as a bioisostere in Type II kinase inhibition.

Molecular Architecture & Electronic Properties[1]

The efficacy of N-(1H-indazol-6-yl)thiourea is governed by its tautomeric flexibility and electronic distribution. Understanding these states is critical for predicting ligand-protein binding affinities.

1.1 Indazole Tautomerism

The indazole core exists in a dynamic equilibrium between the 1H- and 2H- tautomers. In the gas phase and non-polar solvents, the 1H-form is thermodynamically preferred (approx. 2–4 kcal/mol lower energy). However, in the polar environment of a protein binding pocket, the 2H-form often predominates to facilitate specific hydrogen bonding interactions with the kinase hinge region (e.g., interaction with the backbone of Glu/Met residues).

1.2 Thiourea Planarity and H-Bonding

The thiourea group (

-

Conformation: The thiourea moiety typically adopts a trans-cis or trans-trans conformation to minimize steric clash with the indazole C7 proton.

-

Chalcogen Bonding: The sulfur atom can engage in non-covalent chalcogen bonding interactions with carbonyl oxygens or aromatic

-systems in the target protein.

1.3 Tautomeric Equilibrium Diagram

The following diagram illustrates the critical tautomeric shifts affecting binding modes.

Figure 1: The dynamic equilibrium between 1H/2H indazole forms and Thione/Thiol thiourea states dictates binding specificity.

Synthetic Pathways[2][3][4]

Direct thiourea formation on the electron-rich amino-indazole requires careful control of pH and protecting groups to prevent regioselectivity issues (e.g., reaction at N1 of the indazole).

2.1 Retrosynthetic Analysis

The most robust route involves the reduction of 6-nitroindazole followed by reaction with a thiocarbonyl source.

-

Precursor: 6-Nitro-1H-indazole (commercially available).

-

Intermediate: 6-Amino-1H-indazole.

-

Reagent Choice: Benzoyl isothiocyanate is preferred over thiophosgene due to safety and ease of handling. The resulting benzoyl-thiourea is easily hydrolyzed to the free thiourea.

2.2 Validated Synthesis Protocol

Step 1: Reduction of 6-Nitroindazole

-

Dissolve 6-nitro-1H-indazole (10 mmol) in MeOH (50 mL).

-

Add 10% Pd/C (10 wt%) and stir under

atmosphere (balloon pressure) for 4 hours. -

Filter through Celite and concentrate to yield 6-amino-1H-indazole (Yield >90%).

Step 2: Thiourea Formation (The Benzoyl Isothiocyanate Method)

-

Acylation: Dissolve 6-amino-1H-indazole (5 mmol) in dry acetone (20 mL). Dropwise add benzoyl isothiocyanate (5.5 mmol). Reflux for 2 hours.

-

Hydrolysis: Evaporate acetone. Re-dissolve the residue in 10% NaOH solution (15 mL) and heat at 80°C for 30 minutes.

-

Note: This cleaves the benzoyl group, releasing the free thiourea.

-

-

Workup: Cool to RT and neutralize with dilute HCl to pH 7. The product, N-(1H-indazol-6-yl)thiourea, precipitates as an off-white solid.

-

Purification: Recrystallize from Ethanol/Water (8:2).

2.3 Synthesis Workflow Diagram

Figure 2: The benzoyl isothiocyanate route ensures high purity by avoiding polymerization side-reactions common with thiophosgene.

Structural Characterization Data[1][3][6][7][8][9][10][11]

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic standards.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (DMSO-d6) | Indazole N1-H (broad, exchangeable) | |

| Thiourea -CS-NH -Ar | ||

| Indazole C3-H | ||

| Thiourea -CS-NH2 (Terminal) | ||

| 13C NMR | Thiourea C=S (Diagnostic peak) | |

| Indazole ring junction carbons | ||

| FT-IR | 3200-3400 cm | N-H stretching (Multiple bands) |

| 1250 cm | C=S stretching (Thione character) | |

| HRMS (ESI+) | [M+H]+ calc.[1] 193.0546 | Confirms molecular formula |

Medicinal Chemistry Applications

4.1 Kinase Inhibition (Type II Mode)

The N-(1H-indazol-6-yl)thiourea scaffold mimics the binding mode of clinically approved drugs like Linifanib or Axitinib .

-

Hinge Binding: The indazole N1/N2 nitrogens form hydrogen bonds with the kinase hinge region (e.g., ATP binding site).

-

DFG Interaction: The thiourea tail extends into the hydrophobic back pocket, interacting with the conserved DFG (Asp-Phe-Gly) motif. The thiourea H-bond donors can interact with the Glu side chain of the

C-helix or the backbone of the DFG-Asp.

4.2 Bioisosterism

The thiourea is a bioisostere of the urea group found in Sorafenib.

-

Advantage: Increased lipophilicity (LogP) and stronger H-bond donor acidity.

-

Risk: Potential toxicity due to metabolic oxidation (S-oxidation) to reactive intermediates. This is mitigated by substituting the terminal nitrogen to block metabolic hot spots.

4.3 Signaling Pathway Diagram

The following diagram details the mechanism of action within the VEGFR signaling cascade, a primary target for indazole-thiourea derivatives.

Figure 3: The molecule acts as an ATP-competitive inhibitor, blocking downstream PI3K/AKT signaling essential for tumor angiogenesis.

References

-

Li, P., et al. (2012).[3] Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. Retrieved from [Link]

-

Abdelahi, M., et al. (2017).[4] Crystal structure of 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData. Retrieved from [Link]

-

Saeed, A., et al. (2013). Synthesis, characterization and antibacterial activity of new 1,2- and 1,4-bis(n'-substituted thioureido)benzene derivatives. South African Journal of Chemistry. Retrieved from [Link]

-

Zhang, L., et al. (2014). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

Sources

N-(1H-Indazol-6-yl)thiourea: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(1H-indazol-6-yl)thiourea core represents a compelling structural motif in contemporary medicinal chemistry, merging two pharmacologically significant moieties: the "privileged" indazole nucleus and the versatile thiourea linker. This guide provides a comprehensive technical overview of this scaffold, from the strategic rationale behind its design to its synthesis, characterization, and burgeoning applications in drug discovery. We will delve into the critical role of N-(1H-indazol-6-yl)thiourea derivatives as potent kinase inhibitors, particularly in the context of oncology, and explore their broader therapeutic potential. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and insights into the structure-activity relationships that govern the biological activity of this promising class of compounds.

Part 1: The Strategic Rationale for Hybridizing Indazole and Thiourea Moieties

The deliberate combination of well-characterized pharmacophores into a single molecular entity is a powerful strategy in drug design, aimed at enhancing potency, selectivity, and pharmacokinetic properties. The N-(1H-indazol-6-yl)thiourea scaffold is a prime example of this "hybrid molecule" approach.

The Indazole Nucleus: A "Privileged" Scaffold in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is widely recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its ability to bind to a diverse range of biological targets with high affinity, a feature attributed to its rigid structure and capacity for various molecular interactions, including hydrogen bonding and π-π stacking.[2][3]

Derivatives of indazole have been extensively investigated and have shown a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The versatility of the indazole scaffold is underscored by its presence in a number of FDA-approved drugs.

The key precursor for the synthesis of the title scaffold is 6-aminoindazole, a versatile building block that allows for the introduction of various functional groups at the 6-position, making it a focal point for the development of new therapeutic agents.[4]

The Thiourea Linker: A Versatile Hydrogen Bonding Unit

The thiourea moiety is a functional group renowned for its ability to form strong hydrogen bonds through its N-H protons and sulfur atom.[1][5] This characteristic enables thiourea derivatives to effectively interact with biological macromolecules such as enzymes and proteins.[1][5] The thiourea scaffold itself is associated with a wide array of biological effects, including antimicrobial, antiviral, and antiproliferative activities.[6][7]

Thiourea derivatives are also valuable intermediates in the synthesis of various heterocyclic compounds.[6] Their ability to act as both hydrogen bond donors and acceptors makes them highly effective in modulating biological systems.

Synergistic Potential

The strategic fusion of the indazole nucleus with the thiourea linker in N-(1H-indazol-6-yl)thiourea creates a molecule with the potential for synergistic or additive pharmacological effects. The indazole moiety can serve as an anchor, binding to a specific pocket of a target protein, while the thiourea group can form additional hydrogen bonds, enhancing the overall binding affinity and modulating the compound's electronic and steric properties. This dual-functionality is a cornerstone of the therapeutic potential of this scaffold.

Part 2: Synthesis and Characterization

The synthesis of N-(1H-indazol-6-yl)thiourea derivatives is a multi-step process that begins with the preparation of the key precursor, 6-aminoindazole.

Synthetic Pathways to N-(1H-Indazol-6-yl)thiourea

The most common route to 6-aminoindazole involves the reduction of the commercially available 6-nitro-1H-indazole.[8][9]

Experimental Protocol: Synthesis of 6-Aminoindazole [8]

-

Reaction Setup: In a suitable reaction vessel, suspend 6-nitro-1H-indazole (1.0 eq.) in methanol.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% w/w of the starting material).

-

Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 6-aminoindazole as a solid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]

- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

review of thiourea derivatives in drug discovery

An In-Depth Technical Guide to Thiourea Derivatives in Drug Discovery

Abstract

The thiourea scaffold, characterized by the SC(NH₂)₂ core structure, represents a cornerstone in modern medicinal chemistry.[1] Its structural simplicity, synthetic accessibility, and unique electronic properties have established it as a "privileged" structure in the design of novel therapeutic agents. The ability of the thiourea moiety's N-H groups to act as potent hydrogen bond donors, coupled with the sulfur atom's role as an acceptor and metal chelator, allows for high-affinity interactions with a multitude of biological targets.[1][2][3] This guide provides a comprehensive exploration of thiourea derivatives, covering their synthesis, diverse pharmacological activities, mechanisms of action, and the critical structure-activity relationships that govern their efficacy. It is intended for researchers and professionals in the field of drug discovery, offering field-proven insights and detailed protocols to facilitate the development of next-generation thiourea-based therapeutics.

The Thiourea Scaffold: A Privileged Structure in Medicinal Chemistry

Thiourea is an organosulfur compound analogous to urea, where the oxygen atom is replaced by a sulfur atom.[2] This substitution dramatically alters the molecule's chemical properties, imparting a unique profile for biological interactions. Thiourea derivatives are broadly classified based on the number of substituents on their nitrogen atoms into mono-, di-, tri-, and tetra-substituted variants.[2] This structural versatility allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and electronic distribution, which are paramount for pharmacokinetic and pharmacodynamic optimization.

Synthesis of Thiourea Derivatives: Core Methodologies

The synthetic tractability of thiourea derivatives is a key advantage in drug discovery, enabling the rapid generation of diverse chemical libraries for screening.

Primary Synthesis via Isothiocyanates

The most common and versatile method for synthesizing N,N'-disubstituted thioureas involves the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[1][4] This reaction is typically high-yielding and proceeds under mild conditions.

-

Causality: The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly susceptible to attack by the lone pair of electrons on the amine's nitrogen atom. The choice of solvent and temperature can be adjusted to accommodate the reactivity of various amine and isothiocyanate starting materials.

Synthesis from Carbon Disulfide

An alternative "green chemistry" approach involves a one-pot reaction of amines with carbon disulfide (CS₂).[1][4] This method often proceeds through a dithiocarbamate intermediate, which then reacts with another amine molecule to form the thiourea derivative.[4]

Pharmacological Landscape of Thiourea Derivatives

Thiourea derivatives exhibit a remarkably broad spectrum of biological activities, positioning them as valuable scaffolds for targeting numerous diseases.[5][6]

Anticancer Activity

Thiourea derivatives have emerged as potent anticancer agents, acting through diverse mechanisms of action.[5][7][8][9]

-

Mechanism of Action - Kinase Inhibition: A primary anticancer strategy for thiourea derivatives is the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[7][9] Many derivatives function as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][10][11] The thiourea moiety often anchors the inhibitor in the ATP-binding pocket of the kinase, forming key hydrogen bonds with hinge region residues. Sorafenib, an approved multi-kinase inhibitor for treating kidney and liver cancers, notably features a urea moiety, and numerous thiourea-based analogs have been developed with enhanced activity.[10]

-

Other Anticancer Mechanisms: Beyond kinase inhibition, thiourea-based compounds have been shown to inhibit topoisomerases, carbonic anhydrase, and sirtuins, and to induce apoptosis in cancer cells.[7][9][11]

| Compound Class | Target Cell Line(s) | Reported IC₅₀ Values (µM) | Reference |

| Benzodioxole-thiourea hybrids | HCT116, HepG2, MCF-7 | 1.11 - 7.0 | [11] |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | 3 - 14 | [5] |

| Bis-thiourea derivatives | Human Leukemia | As low as 1.50 | [5] |

| N,N'-diarylthioureas | A549 (Lung) | As low as 0.2 | [3] |

Table 1: Examples of In Vitro Anticancer Activity of Thiourea Derivatives.

Antiviral Activity

The thiourea scaffold is integral to several classes of antiviral agents.

-

Anti-HIV Agents: Certain thiourea derivatives act as dual inhibitors, targeting both the HIV-1 capsid protein (CA) and the human host factor cyclophilin A (CypA), both of which are critical for viral replication.[12]

-

Anti-Hepatitis Agents: N-(4-methyl-2-thiazolyl)-N'-phenylthiourea (MTPT) has demonstrated potent in vitro activity against the Hepatitis B virus (HBV) by inhibiting its replication.[13] Other patented derivatives have been developed for treating Hepatitis C virus (HCV) infection.[14]

-

Broad-Spectrum Antivirals: Acylthiourea derivatives have shown broad-spectrum activity against a diverse range of viruses, including vaccinia virus, Rift Valley fever virus, influenza virus, and dengue virus, with some compounds displaying sub-micromolar efficacy.[15]

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, thiourea derivatives represent a promising avenue for the development of new anti-infective drugs.[5][16]

-

Mechanism of Action: Their antibacterial effects are often attributed to the inhibition of essential bacterial enzymes like DNA gyrase, topoisomerase IV, and β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial in the mycolic acid pathway of Mycobacterium tuberculosis.[17][18]

-

Spectrum of Activity: These compounds have demonstrated efficacy against both Gram-positive (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) and Gram-negative bacteria, as well as various fungal species.[16][17][19]

| Compound Class | Target Organism(s) | Reported MIC Values (µg/mL) | Reference |

| 3-amino-1H-1,2,4-triazole hybrids | S. aureus, S. epidermidis | 4 - 32 | [19] |

| Benzothiazole-thiourea hybrids | Various bacteria and fungi | Comparable to reference drugs | [5] |

| Phenyl & Pyridinyl derivatives | Various bacteria and fungi | Potent activity reported | [16] |

Table 2: Examples of In Vitro Antimicrobial Activity of Thiourea Derivatives.

Other Therapeutic Applications

The versatility of the thiourea scaffold extends to other therapeutic areas, including:

-

Anti-inflammatory: Inhibition of targets like MAP kinase-activated protein kinase 2 (MK-2) and COX-2.[20][21]

-

Antithyroid: Derivatives like propylthiouracil inhibit the thyroid peroxidase enzyme to treat hyperthyroidism.[22]

-

Enzyme Inhibition: Potent inhibition of enzymes such as urease, lipoxygenase, and xanthine oxidase has been reported.[23][24]

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies are crucial for optimizing the potency and selectivity of thiourea derivatives.

-

Role of Aromatic Substituents: The presence and position of substituents on aryl rings attached to the thiourea nitrogens significantly impact biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) often enhance potency.[16][18] This is attributed to an increase in the acidity of the N-H protons, strengthening their hydrogen-bonding capability with target proteins.

-

Impact of Lipophilicity: Modulating lipophilicity by introducing alkyl or halogen groups can improve membrane permeability and bioavailability, leading to better bacteriostatic action.[18]

-

The Spacer Element: In some designs, a flexible carbon spacer between the thiourea core and an aromatic ring has been shown to increase activity, suggesting an optimal conformational arrangement is required for target binding.[18]

Key Experimental Protocols

General Protocol for Synthesis of a 1,3-Disubstituted Thiourea

This protocol is a representative example and must be adapted based on the specific reactants used.

-

Reactant Preparation: Dissolve the selected aromatic or aliphatic amine (1.0 eq) in a suitable solvent (e.g., acetone, ethanol, or DMF) in a round-bottom flask.

-

Addition: To the stirred solution, add the corresponding isothiocyanate (1.0 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period ranging from 2 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with a cold solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials.

-

Recrystallization: Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final compound with high purity.

-

Characterization: Confirm the structure and purity of the final compound using Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS).

Protocol for In Vitro Anticancer Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized thiourea derivatives in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

References

-

Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]

-

ResearchGate. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. [Link]

-

Gao, L., et al. (2010). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. Chemical Biology & Drug Design, 76(1), 25-33. [Link]

-

Li, G., et al. (2012). A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors. International Journal of Molecular Sciences, 13(6), 7690-7711. [Link]

-

Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

-

Ravichandran, V., et al. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Bentham Science. [Link]

-

Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175. [Link]

-

Suzana, S., et al. (2023). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of peptidoglycan. Pharmacy Education, 23(4), 21-26. [Link]

-

Ghorab, M. M., et al. (2017). Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. Anti-Cancer Agents in Medicinal Chemistry, 17(10). [Link]

-

Paneth, A., et al. (2020). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Medicinal Chemistry. [Link]

-

Ingenta Connect. (2009). Urea Derivatives as Anticancer Agents. Ingenta Connect. [Link]

-

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Pop, R., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23. [Link]

-

Farmacia Journal. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal. [Link]

-

Tilley, J. W., et al. (1979). Adamantylthiourea derivatives as antiviral agents. Journal of Medicinal Chemistry, 22(8), 1009-10. [Link]

-

Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(3), 1-20. [Link]

-

Vardhan, D. M. S., et al. (2013). Synthesis and SAR studies of urea and thiourea derivatives of gly/pro conjugated to piperazine analogue as potential AGE inhibitors. Protein and Peptide Letters, 20(8), 888-97. [Link]

-

Kesteleyn, B., et al. (2012). SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4388-92. [Link]

-

Navarrete-Vázquez, G., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(11), 3192. [Link]

-

Pathare, R. S., et al. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2433-2436. [Link]

-

Pitucha, M. (Ed.). (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. [Link]

-

Ingenta Connect. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Ingenta Connect. [Link]

-

Ravichandran, V., et al. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Letters in Drug Design & Discovery, 16(6), 618-624. [Link]

-

Singh, D., et al. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. [Link]

- Hong, Z., et al. (2011). Thiourea derivatives. U.S.

-

ResearchGate. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. ResearchGate. [Link]

- Gündel, W., et al. (1965). New process for the preparation of thiourea derivatives. U.S.

- Kim, K., et al. (2006). Thiourea derivative-containing pharmaceutical composition having improved solubility and bioavailability.

-

Bano, B., et al. (2023). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry. [Link]

-

Kong, X., et al. (2016). Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 21(1), 103. [Link]

-

Al-Harbi, R. A. K., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1536-1549. [Link]

-

Science.gov. (n.d.). thiourea derivatives methods: Topics by Science.gov. [Link]

-

Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Request PDF. [Link]

-

European Patent Office. (1992). Water-soluble thiourea dioxide derivatives and process for preparing same. [Link]

-

PubChem. (n.d.). Production of thiourea - Patent US-3723522-A. [Link]

-

Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. [Link]

-

Ullah, F., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2707. [Link]

-

Popa, M. I., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Antibiotics, 12(12), 1686. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 6. Pharmaceuticals | Special Issue : Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry [mdpi.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Urea Derivatives as Anticancer Agents: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. US7897764B2 - Thiourea derivatives - Google Patents [patents.google.com]

- 15. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 18. nanobioletters.com [nanobioletters.com]

- 19. benthamscience.com [benthamscience.com]

- 20. A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. eurekaselect.com [eurekaselect.com]

- 22. m.youtube.com [m.youtube.com]

- 23. tandfonline.com [tandfonline.com]

- 24. mdpi.com [mdpi.com]

- 25. farmaciajournal.com [farmaciajournal.com]

Application Note: A Biochemical Assay for the Characterization of Polo-like Kinase 4 (PLK4) Inhibitors

Abstract

This document provides a comprehensive, field-proven protocol for conducting a biochemical Polo-like Kinase 4 (PLK4) inhibition assay. PLK4 is a critical regulator of centriole duplication, and its dysregulation is implicated in tumorigenesis, making it a high-value target for cancer therapy.[1][2][3][4] This guide details the use of a luminescence-based kinase assay to determine the in vitro potency (IC50) of potential inhibitors, using the hypothetical compound N-(1H-indazol-6-yl)thiourea as an exemplar test article. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust data analysis.

Introduction: The Rationale for Targeting PLK4

Polo-like Kinase 4 (PLK4) is a unique serine/threonine kinase that functions as the master regulator of centriole duplication, a process essential for the formation of centrosomes and, consequently, the mitotic spindle.[5][6][7] The precise control of PLK4 activity ensures that centrioles duplicate exactly once per cell cycle, thereby maintaining genomic integrity.[1][4] Overexpression of PLK4 is linked to centriole amplification, which can lead to chromosomal instability—a hallmark of many cancers.[2][3] This has positioned PLK4 as a compelling therapeutic target for oncology.

The development of selective small-molecule inhibitors is a primary strategy for interrogating and targeting kinases like PLK4.[8][9] Medicinal chemistry often leverages "privileged structures"—scaffolds known to bind to a variety of biological targets. The indazole ring is one such scaffold, found in numerous kinase inhibitors.[9][10] Similarly, the thiourea moiety is a versatile functional group known for its hydrogen bonding capacity and wide range of biological activities, including antiproliferative effects.[11][12]

This protocol describes a robust method to evaluate compounds that, like N-(1H-indazol-6-yl)thiourea, combine such promising scaffolds. We will utilize the ADP-Glo™ Kinase Assay, a sensitive and reliable platform for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[6][13][14]

The PLK4 Signaling Pathway and its Role in Centriole Duplication

PLK4 activity is tightly regulated throughout the cell cycle. Its primary role is to initiate the formation of a new procentriole on the wall of a parent centriole during the G1/S phase transition. This process is critical for establishing the bipolar spindle required for accurate chromosome segregation in mitosis.

Figure 1: Role of PLK4 in Centriole Duplication. PLK4 is recruited to the parent centriole in S phase, where its kinase activity initiates the assembly of a new procentriole. Small-molecule inhibitors block this activity, preventing centrosome duplication.

Assay Principle: Luminescence-Based Detection of Kinase Activity

The ADP-Glo™ Kinase Assay is a two-step process that quantifies the amount of ADP produced in a kinase reaction. The intensity of the luminescent signal is directly proportional to kinase activity.

-

Kinase Reaction: Recombinant PLK4 enzyme phosphorylates a suitable substrate (e.g., Myelin Basic Protein) in the presence of ATP. Inhibitors compete with ATP, reducing the amount of ADP produced.

-

ADP Detection:

-

Step 1: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Step 2: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to produce a stable, "glow-type" luminescent signal.[13][15]

-

Figure 3: Step-by-Step Experimental Workflow. This flowchart outlines the sequential addition of reagents and incubation periods for the PLK4 inhibition assay.

Plate Setup and Execution

-

Compound Addition: Using a multichannel pipette or automated liquid handler, add 2.5 µL of the 4X test article serial dilutions to the appropriate wells of a 384-well white assay plate.

-

100% Activity Control (Max Signal): Add 2.5 µL of 1X Kinase Buffer containing 4% DMSO.

-

0% Activity Control (Min Signal): Add 2.5 µL of 4X Staurosporine (a potent, non-selective kinase inhibitor) or another known PLK4 inhibitor.

-

Background Control (-Enzyme): Add 2.5 µL of 1X Kinase Buffer containing 4% DMSO.

-

-

Enzyme Addition: Add 5 µL of the 2X PLK4 Enzyme Solution to all wells except the "-Enzyme" background controls. To the background wells, add 5 µL of 1X Kinase Buffer.

-

Initiate Kinase Reaction: Add 2.5 µL of the 2X Substrate/ATP Solution to all wells. The final volume is now 10 µL.

-

Incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate and incubate at room temperature for 60 minutes.

-

Terminate Reaction: Add 10 µL of ADP-Glo™ Reagent to all wells. Mix on a plate shaker and incubate at room temperature for 40 minutes. [13]6. Develop Signal: Add 20 µL of Kinase Detection Reagent to all wells. Mix on a plate shaker and incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize. [15]7. Data Acquisition: Read the plate on a luminometer (e.g., BMG PHERAstar, PerkinElmer EnVision).

Data Analysis and Interpretation

Accurate data analysis is essential for determining inhibitor potency.

Calculation of Percent Inhibition

-

Average Controls: Calculate the average relative light unit (RLU) values for the background, 0% activity, and 100% activity controls.

-

Correct for Background: Subtract the average background RLU from all data points.

-

Normalize Data: Calculate the percent inhibition for each concentration of the test article using the following formula:

% Inhibition = 100 * (1 - (RLU_Test_Compound - RLU_0%_Activity) / (RLU_100%_Activity - RLU_0%_Activity))

IC50 Determination

-

Plot Data: Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration.

-

Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Dotmatics) to fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value. The IC50 is the concentration of an inhibitor where the response is reduced by half.

| [Inhibitor] (nM) | Raw RLU | Background-Subtracted RLU | % Inhibition |

| 0 (100% Activity) | 850,000 | 845,000 | 0.0% |

| 0.5 | 830,000 | 825,000 | 2.4% |

| 2.0 | 750,000 | 745,000 | 11.8% |

| 8.0 | 550,000 | 545,000 | 35.5% |

| 25.0 (IC50) | 430,000 | 425,000 | 50.0% |

| 100 | 150,000 | 145,000 | 82.8% |

| 400 | 40,000 | 35,000 | 96.4% |

| 1000 | 20,000 | 15,000 | 98.8% |

| Staurosporine (0% Activity) | 15,000 | 10,000 | 100.0% |

| No Enzyme (Background) | 5,000 | 0 | N/A |

Assay Validation and Trustworthiness

To ensure the reliability and reproducibility of the assay, it is crucial to include validation metrics.

-

Z'-Factor: This statistical parameter is used to evaluate the quality of a high-throughput screening assay. It is calculated from the means (µ) and standard deviations (σ) of the positive (p, 100% activity) and negative (n, 0% activity) controls.

Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|

An assay is considered robust and reliable for screening if the Z'-factor is > 0.5 . This calculation should be performed for each plate to validate its performance.

-

Reproducibility: The IC50 values for control compounds should be consistent across multiple experiments, typically within a two- to three-fold range.

Conclusion

This application note provides a detailed, robust, and scientifically grounded protocol for assessing the inhibitory activity of compounds against Polo-like Kinase 4. By following this guide, researchers can reliably determine the potency of novel chemical entities like N-(1H-indazol-6-yl)thiourea, contributing to the discovery of new therapeutic agents for cancer treatment. The emphasis on proper controls, systematic data analysis, and assay validation ensures the generation of trustworthy and high-quality data.

References

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing. Available at: [Link]

-

Abstract 4998: Selective PLK4 inhibition demonstrates synthetic lethality in TRIM37 amplified neuroblastoma and breast cancer models while less selective inhibitors do not. AACR Journals. Available at: [Link]

-

The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. ResearchGate. Available at: [Link]

-

N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. Available at: [Link]

-

Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. Portland Press. Available at: [Link]

-

Polo-like kinase 4 homodimerization and condensate formation regulate its own protein levels but are not required for centriole assembly. PubMed Central. Available at: [Link]

-

Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers. Available at: [Link]

-

Polo-like kinase 4 inhibition: a strategy for cancer therapy?. PubMed Central. Available at: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

-

Recombinant Human PLK4 Protein, P44-12G. Sino Biological. Available at: [Link]

-

Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. Available at: [Link]

-

Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PLK4 Kinase Enzyme System [promega.com]

- 6. promega.com [promega.com]

- 7. Polo-like kinase 4 homodimerization and condensate formation regulate its own protein levels but are not required for centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. N,N'-Di(1H-indazol-6-yl)thiourea | 7255-94-9 | Benchchem [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. promega.com [promega.com]

Experimental Protocol for the Synthesis of N-(1H-indazol-6-yl)thiourea

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-(1H-indazol-6-yl)thiourea, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole core is a well-established pharmacophore found in numerous therapeutic agents, while the thiourea moiety is a versatile functional group known for its diverse biological activities and utility as a synthetic intermediate.[1][2][3] This guide details a reliable two-part synthetic strategy designed for clarity and reproducibility in a standard laboratory setting. Part I describes the catalytic hydrogenation of 6-nitro-1H-indazole to produce the key intermediate, 6-amino-1H-indazole. Part II outlines the subsequent conversion of this amine to the target N-(1H-indazol-6-yl)thiourea via a robust two-step sequence involving the formation and subsequent hydrolysis of an N-benzoylthiourea intermediate. This protocol emphasizes the rationale behind procedural choices, safety considerations, and detailed characterization of the final product.

Introduction

The convergence of indazole and thiourea scaffolds into a single molecular entity, N-(1H-indazol-6-yl)thiourea, presents a compelling target for researchers in drug discovery. Indazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects, often as kinase inhibitors.[1][4] Similarly, thiourea derivatives are recognized as important structural motifs in biologically active compounds and serve as crucial intermediates for the synthesis of various heterocycles.[5]

The synthetic pathway detailed herein is designed to be both efficient and accessible. The initial step involves the reduction of a commercially available nitroindazole, a standard and high-yielding transformation.[5][6] The subsequent formation of the monosubstituted thiourea is achieved using a well-established method that employs benzoyl isothiocyanate as a protecting and activating group, ensuring a clean conversion to the desired product upon hydrolysis.[5][7] This document serves as a practical guide for researchers, providing not just a recipe but a foundational understanding of the synthetic process.

Overall Synthetic Scheme

The synthesis proceeds in two main parts as illustrated below.

Figure 1: Overall two-part reaction scheme.

Part 1: Synthesis of 6-Amino-1H-indazole

Principle and Rationale

The conversion of 6-nitro-1H-indazole to 6-amino-1H-indazole is a critical first step. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation. This technique is widely employed for nitro group reductions due to its high efficiency, excellent yields, and clean reaction profile, which simplifies product purification.[5] The reaction proceeds by the catalytic transfer of hydrogen gas to the nitro group on the surface of the palladium catalyst, reducing it to an amine with water as the only byproduct.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| 6-Nitro-1H-indazole | 98% or higher | Sigma-Aldrich |

| Palladium on Carbon (Pd/C) | 10% wt. basis, dry | Acros Organics |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Hydrogen (H₂) Gas | High purity, in cylinder with regulator | Airgas |

| Celite® 545 | Filtration aid | Sigma-Aldrich |

| Round-bottom flask | 500 mL, with stir bar | --- |

| Hydrogenation balloon | Heavy-walled rubber balloon | --- |

| Three-way adapter | For vacuum/gas inlet | --- |

| Buchner funnel & filter flask | --- | --- |

| Rotary evaporator | --- | --- |

Experimental Protocol

-

Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 6-nitro-1H-indazole (e.g., 10.0 g, 61.3 mmol).

-

Solvent Addition: Add 250 mL of anhydrous methanol to the flask and stir the mixture to form a suspension.

-

Catalyst Addition: Carefully add 10% Pd/C (1.0 g, ~10% by weight of the starting material) to the suspension. Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle in a well-ventilated area, away from ignition sources.

-

Hydrogenation: Securely attach a three-way adapter to the flask. Evacuate the flask atmosphere by applying a vacuum and then backfill with hydrogen gas from a balloon. Repeat this vacuum-hydrogen cycle three times to ensure an inert hydrogen atmosphere.

-

Reaction Execution: Allow the reaction to stir vigorously at room temperature overnight (12-16 hours) under a positive pressure of hydrogen (maintained by the balloon). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

-

Catalyst Filtration: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® 545 in a Buchner funnel to remove the Pd/C catalyst. Safety Note: The filtered catalyst is pyrophoric and must be kept wet with water or solvent to prevent ignition. Quench carefully with water before disposal.

-

Workup and Isolation: Wash the Celite pad with additional methanol (2 x 50 mL) to recover any adsorbed product. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

Product: The resulting solid is 6-amino-1H-indazole, which is typically obtained in high purity and yield (often >90%) and can be used in the next step without further purification.[5]

Part 2: Synthesis of N-(1H-indazol-6-yl)thiourea

Principle and Rationale

This part of the synthesis converts the primary aromatic amine into a monosubstituted thiourea. A direct, one-step conversion can be challenging to control. Therefore, a more reliable two-step procedure is employed. First, benzoyl isothiocyanate is generated in situ from benzoyl chloride and potassium thiocyanate.[7][8] The 6-amino-1H-indazole then reacts with this intermediate via nucleophilic addition to form a stable, easily purified N-benzoyl-N'-(1H-indazol-6-yl)thiourea.[5][9] In the final step, the benzoyl protecting group is selectively removed under basic hydrolysis to yield the target N-(1H-indazol-6-yl)thiourea. This method prevents the formation of undesired symmetrical di-substituted thiourea byproducts and generally provides a clean final product.[5]

Step 2a: Synthesis of N-Benzoyl-N'-(1H-indazol-6-yl)thiourea

| Reagent/Equipment | Grade/Specification |

| Benzoyl Chloride | 99% or higher |

| Potassium Thiocyanate (KSCN) | 99% or higher, dried |

| Acetone | Anhydrous |

| 6-Amino-1H-indazole | From Part 1 |

| Round-bottom flask | 250 mL, with stir bar |

| Reflux condenser | --- |

| Heating mantle | --- |

Protocol (Step 2a)

-

Prepare Benzoyl Isothiocyanate: In a 250 mL round-bottom flask, dissolve potassium thiocyanate (5.9 g, 60.7 mmol) in 100 mL of anhydrous acetone. Stir the solution vigorously and add benzoyl chloride (7.1 mL, 60.7 mmol) dropwise over 10 minutes. A white precipitate (KCl) will form.

-

Reaction Initiation: Heat the mixture to reflux and maintain for 45-60 minutes to ensure complete formation of the benzoyl isothiocyanate intermediate.[8]

-

Amine Addition: While the mixture is still warm, add a solution of 6-amino-1H-indazole (7.0 g, 52.6 mmol) in 50 mL of acetone dropwise to the reaction flask.

-

Reaction Completion: Continue to heat the mixture at reflux for an additional 2-3 hours. Monitor the reaction by TLC.

-

Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into a beaker containing 500 mL of cold water with stirring. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield pure N-benzoyl-N'-(1H-indazol-6-yl)thiourea as a solid.

Step 2b: Hydrolysis to N-(1H-indazol-6-yl)thiourea

| Reagent/Equipment | Grade/Specification |

| N-Benzoyl-N'-(1H-indazol-6-yl)thiourea | From Step 2a |

| Sodium Hydroxide (NaOH) | Pellets, 98% |

| Water (H₂O) | Deionized |

| Hydrochloric Acid (HCl) | 2M solution |

| Round-bottom flask | 250 mL |

| Reflux condenser | --- |

Protocol (Step 2b)

-

Reaction Setup: Place the N-benzoyl-N'-(1H-indazol-6-yl)thiourea (e.g., 10.0 g, 32.3 mmol) in a 250 mL round-bottom flask.

-

Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (100 mL). Heat the mixture to reflux for 4-6 hours, until TLC analysis indicates the complete consumption of the starting material.[5]

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH ~7 by the slow addition of 2M HCl. A precipitate will form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water (2 x 30 mL) and dry under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to afford pure N-(1H-indazol-6-yl)thiourea.

Characterization of Final Product

The identity and purity of the synthesized N-(1H-indazol-6-yl)thiourea should be confirmed using standard analytical techniques.

| Property | Expected Result |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (DMSO-d₆) | ~13.0 ppm (s, 1H, indazole NH), ~9.7 ppm (s, 1H, Ar-NH), ~8.0 ppm (s, 1H, indazole C3-H), ~7.2-7.8 ppm (m, 3H, Ar-H), ~7.5 ppm (br s, 2H, -CS-NH₂)[10][11] |

| ¹³C NMR (DMSO-d₆) | ~182 ppm (C=S), signals corresponding to the indazole aromatic carbons. |

| IR (KBr, cm⁻¹) | 3400-3100 (N-H stretching), ~1620 (C=N stretching), ~1550 (N-H bending), ~1350 (C=S stretching) |

| Mass Spec (ESI+) | [M+H]⁺ calculated for C₈H₈N₄S: 193.05; found: 193.xx |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow.

References

-

Kaupp, G., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(9), 2736-2743. Available at: [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Baghdad Science Journal. Available at: [Link]

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: [Link]

-

Li, X., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (1972). Method for the preparation of aryl isothiocyanates. US3637787A.

-

Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules. Available at: [Link]

-

Abosadiya, H. M., et al. (2007). N-Benzoyl-N′-(3-hydroxyphenyl)thiourea. Acta Crystallographica Section E. Available at: [Link]

-

Beilstein Journals. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Available at: [Link]

-

Ali, B., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. Available at: [Link]

-

ResearchGate. (2011). 1H-NMR spectra of the thiourea derivatives. Available at: [Link]

-

Taylor, E. C., & Dolinski, R. J. (1968). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. Journal of the Chemical Society C. Available at: [Link]

-

ResearchGate. (2015). Characterization of some amino acid derivatives of benzoyl isothiocyanate: Crystal structures and theoretical prediction of their reactivity. Available at: [Link]

-

ResearchGate. (2000). 1H NMR spectra of powder thiourea-C2Cl6 inclusion compound at different temperatures. Available at: [Link]

-

MDPI. (2021). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Available at: [Link]

-

Do, H. T. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. Available at: [Link]

-

DergiPark. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Available at: [Link]

-

Asian Journal of Chemistry. (2012). Synthesis and Crystal Structure of N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea. Available at: [Link]

-

ResearchGate. (2018). Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. Available at: [Link]

-

Taylor, E. C., & Dolinski, R. J. (1968). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Abdelahi, M. M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData. Available at: [Link]

Sources

- 1. scitoys.com [scitoys.com]

- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR [m.chemicalbook.com]

Application Notes and Protocols for Evaluating the Efficacy of N-(1H-indazol-6-yl)thiourea

Introduction: Unveiling the Therapeutic Potential of a Novel Thiourea-Indazole Hybrid

N-(1H-indazol-6-yl)thiourea emerges from a chemical lineage of significant pharmacological interest. It marries the structural features of two key pharmacophores: indazole and thiourea. The indazole ring is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets, including protein kinases.[1] Thiourea derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibition properties.[2][3][4] This unique hybrid structure suggests a promising starting point for the discovery of a novel therapeutic agent, particularly in the realm of oncology.

A structurally related compound, N-(1H-indazol-6-yl)benzenesulfonamide, has been identified as a potent inhibitor of Polo-like kinase 4 (PLK4), exhibiting significant anti-proliferative effects against breast cancer cells. PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it a compelling target for cancer therapy.[4] This precedent provides a strong rationale for investigating the anti-cancer efficacy of N-(1H-indazol-6-yl)thiourea and exploring its potential as a modulator of key cellular processes such as proliferation, apoptosis, and cell cycle progression.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based assays required to rigorously evaluate the efficacy of N-(1H-indazol-6-yl)thiourea. The proposed workflow is designed as a tiered approach, beginning with broad-spectrum screening for anti-proliferative activity and progressively moving towards more detailed mechanistic studies to elucidate the compound's mode of action.

Experimental Workflow: A Tiered Approach to Efficacy Evaluation

A systematic evaluation of N-(1H-indazol-6-yl)thiourea's efficacy begins with establishing its impact on cancer cell viability and proliferation. Positive results from these primary assays will then warrant a deeper investigation into the underlying mechanisms, such as the induction of apoptosis or cell cycle arrest. Finally, target-based assays can be employed to determine if the compound interacts with specific molecular targets, such as the PLK4 signaling pathway.

Caption: Tiered experimental workflow for evaluating N-(1H-indazol-6-yl)thiourea efficacy.

Part 1: Primary Screening - Assessing Anti-proliferative and Cytotoxic Effects

The initial step is to determine whether N-(1H-indazol-6-yl)thiourea affects the viability and proliferation of cancer cells. This is typically achieved by treating a panel of cancer cell lines with a range of compound concentrations and measuring cell viability after a defined incubation period (e.g., 24, 48, and 72 hours).

MTT Assay for Cell Viability

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[5][6] This assay is a robust and cost-effective method for initial screening of a compound's cytotoxic potential.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of N-(1H-indazol-6-yl)thiourea in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5][6]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at 540-590 nm using a microplate reader.[6][7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

CellTiter-Glo® Luminescent Cell Viability Assay

Scientific Rationale: The CellTiter-Glo® assay is a more sensitive, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[8][9] The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[8] Its "add-mix-measure" format is particularly well-suited for high-throughput screening.[10]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plates for the desired time points.

-

Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2] Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Hypothetical Data Summary for Primary Screening:

| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) of N-(1H-indazol-6-yl)thiourea |

| MCF-7 (Breast Cancer) | MTT | 72 | 5.2 |

| A549 (Lung Cancer) | MTT | 72 | 8.9 |

| HCT116 (Colon Cancer) | CellTiter-Glo® | 48 | 3.8 |

| PC-3 (Prostate Cancer) | CellTiter-Glo® | 48 | 12.5 |

Part 2: Secondary Mechanistic Assays - Unraveling the Mode of Action

Once the anti-proliferative effects of N-(1H-indazol-6-yl)thiourea are confirmed, the next step is to investigate how the compound exerts these effects. The two most common mechanisms for anti-cancer drugs are the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Apoptosis Assays

Scientific Rationale: Caspases are a family of proteases that are key mediators of apoptosis.[11] Caspase-3 and -7 are effector caspases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[11][12] Measuring the activity of these caspases provides a direct indication of apoptosis induction.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with N-(1H-indazol-6-yl)thiourea at concentrations around the IC₅₀ value for a time period determined by preliminary experiments (e.g., 24 hours).

-

Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add the reagent to each well.

-

Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours.[12] Measure the luminescence using a luminometer.

-

Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control.

Scientific Rationale: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[13] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13] This dual-staining method, analyzed by flow cytometry, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with N-(1H-indazol-6-yl)thiourea as described above. Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and incubate for 10-15 minutes at room temperature in the dark.[14]

-

PI Addition: Add PI staining solution just before analysis.[14]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Hypothetical Data Summary for Apoptosis Assays:

| Assay | Treatment (24h) | Result |

| Caspase-3/7 Activity | Vehicle Control | 1.0-fold |

| 5 µM Compound | 4.5-fold increase | |

| Annexin V/PI Staining | Vehicle Control | 95% Viable, 3% Early Apoptotic, 1% Late Apoptotic, 1% Necrotic |

| 5 µM Compound | 40% Viable, 35% Early Apoptotic, 20% Late Apoptotic, 5% Necrotic |

Cell Cycle Analysis

Scientific Rationale: Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[15] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[15] By staining cells with PI and analyzing them by flow cytometry, one can determine the distribution of cells in the different phases of the cell cycle.[15]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with N-(1H-indazol-6-yl)thiourea for a relevant time period (e.g., 24 hours). Harvest the cells.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[16][17]

-

Staining: Wash the cells with PBS and then resuspend them in a PI staining solution containing RNase A.[18] The RNase A is necessary to degrade double-stranded RNA, which PI can also bind to.[18]

-

Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[17]

-

Flow Cytometry: Analyze the cells by flow cytometry, collecting the PI fluorescence signal on a linear scale.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Hypothetical Data Summary for Cell Cycle Analysis:

| Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control | 55% | 25% | 20% |

| 5 µM Compound | 15% | 10% | 75% |

Part 3: Tertiary Target-Based Assays - Investigating the PLK4 Signaling Pathway

Given that a structurally similar compound is a potent PLK4 inhibitor, a logical next step is to investigate whether N-(1H-indazol-6-yl)thiourea affects the PLK4 signaling pathway. PLK4 is a master regulator of centriole duplication, a process that is essential for proper cell division.[4]

PLK4 Signaling Pathway Overview

PLK4 is a serine/threonine kinase that localizes to centrosomes and governs the formation of new centrioles during the cell cycle.[4] Its activity is tightly regulated to ensure that each cell duplicates its centrosomes only once per cell cycle. Overexpression of PLK4 can lead to centrosome amplification, which is a hallmark of many cancers and can contribute to genomic instability.[4]

Caption: Simplified PLK4 signaling pathway in centriole duplication.

Western Blotting for PLK4 Pathway Proteins

Scientific Rationale: Western blotting is a powerful technique to assess the levels and activation status of specific proteins within a cell. To investigate the effect of N-(1H-indazol-6-yl)thiourea on the PLK4 pathway, one can measure the expression levels of PLK4 itself and key downstream proteins. A change in the phosphorylation status of a downstream target can indicate an effect on PLK4's kinase activity.

Protocol:

-

Cell Lysis: Treat cells with N-(1H-indazol-6-yl)thiourea, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[19]

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against PLK4, phosphorylated downstream targets (if known), and a loading control (e.g., GAPDH or β-actin).[19]

-

Detection: Incubate the membrane with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.

Hypothetical Data Summary for Western Blotting:

| Protein | Treatment (24h) | Relative Expression/Phosphorylation (normalized to loading control) |

| PLK4 | Vehicle Control | 1.0 |

| 5 µM Compound | 0.4 | |

| p-STIL (a PLK4 substrate) | Vehicle Control | 1.0 |

| 5 µM Compound | 0.2 |

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the systematic evaluation of N-(1H-indazol-6-yl)thiourea's efficacy as a potential anti-cancer agent. By progressing through primary screening, mechanistic assays, and target-based investigations, researchers can build a comprehensive profile of the compound's cellular effects.

Positive findings from these cell-based assays would provide a strong foundation for further preclinical development, including in vivo efficacy studies in animal models and more detailed toxicological assessments. The ultimate goal is to determine if N-(1H-indazol-6-yl)thiourea represents a viable candidate for a novel and effective cancer therapeutic.

References

-

He, L., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link]

-

MP Biomedicals. Caspase 3 Activity Assay Kit. Available at: [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

-

UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

-

UT Health San Antonio. DNA Cell Cycle Analysis with PI. Available at: [Link]

-

ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Available at: [Link]

-

JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Available at: [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

-

Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]

-

ResearchGate. (2016). Schematic diagram illustrates PLK4 distribution and functions... Available at: [Link]

-

YouTube. (2021). CellTiter Glo® 2 0 Cell Viability Assay. Available at: [Link]

-

PubMed Central. (2022). PLK4 initiates crosstalk between cell cycle, cell proliferation and macrophages infiltration in gliomas. Available at: [Link]

-

UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available at: [Link]

-

Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

-

NIH. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Available at: [Link]

-

Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]

Sources

- 1. texaschildrens.org [texaschildrens.org]

- 2. promega.com [promega.com]

- 3. youtube.com [youtube.com]

- 4. promega.com [promega.com]

- 5. researchhub.com [researchhub.com]

- 6. broadpharm.com [broadpharm.com]

- 7. clyte.tech [clyte.tech]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. stemcell.com [stemcell.com]

- 12. mpbio.com [mpbio.com]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. PLK4 initiates crosstalk between cell cycle, cell proliferation and macrophages infiltration in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cytotoxicity Assessment of N-(1H-indazol-6-yl)thiourea

Introduction & Scientific Context